N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea

Medicinal Chemistry SAR Analysis Reactivity Prediction

Select N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea when generic ureas fail to meet your structural requirements. The electron-deficient 4-chloro-3-nitrophenyl chromophore paired with the sterically hindered N,N-diisopropyl urea core occupies chemical space inaccessible to symmetrical or mono-substituted analogs. The nitro group reduces to an amine for downstream coupling; the chloro substituent participates in cross-coupling; the hindered urea moiety remains inert through multi-step transformations. This regiochemically defined scaffold serves medicinal chemistry SAR programs, HPLC assay development, and synthetic methodology. Supplied at ≥98% purity with full analytical documentation (HPLC, NMR, MS).

Molecular Formula C13H18ClN3O3
Molecular Weight 299.75 g/mol
CAS No. 1980053-66-4
Cat. No. B1461860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea
CAS1980053-66-4
Molecular FormulaC13H18ClN3O3
Molecular Weight299.75 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)C(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-]
InChIInChI=1S/C13H18ClN3O3/c1-8(2)16(9(3)4)13(18)15-10-5-6-11(14)12(7-10)17(19)20/h5-9H,1-4H3,(H,15,18)
InChIKeyZXGDCYWULGRADW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea (CAS 1980053-66-4) for Scientific Research Procurement: Baseline Technical Overview


N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea (CAS 1980053-66-4) is a substituted urea derivative with the molecular formula C13H18ClN3O3 and a molecular weight of 299.75 g/mol. The compound features a 4-chloro-3-nitrophenyl group attached to one nitrogen of the urea moiety, while the other urea nitrogen bears two isopropyl substituents (N,N-diisopropyl). This asymmetric substitution pattern creates a unique steric and electronic environment that distinguishes it from simpler symmetrical ureas. The compound is primarily supplied as a research reagent with typical purity specifications of ≥98%, and is offered in quantities from grams to bulk orders for use as a pharmaceutical intermediate, fine chemical, or synthetic building block in medicinal chemistry and organic synthesis applications.

Why N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea Cannot Be Substituted by Generic Ureas in Critical Research Applications


N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea cannot be interchanged with generic or in-class urea analogs due to the specific combination of its 4-chloro-3-nitrophenyl chromophore and sterically hindered N,N-diisopropyl moiety. The electron-withdrawing nitro and chloro substituents on the phenyl ring confer a distinct electronic profile that alters both reactivity and potential binding interactions compared to unsubstituted phenyl or mono-substituted analogs. [1] Simultaneously, the presence of two isopropyl groups on the urea nitrogen introduces significant steric bulk, which impacts conformational preferences, metabolic stability, and intermolecular interactions in ways that simpler N-methyl or N-ethyl ureas cannot replicate. This dual structural feature—electron-deficient aromatic ring plus hindered urea nitrogen—creates a unique chemical space not represented by more common urea building blocks, making direct substitution scientifically invalid for structure-activity relationship (SAR) studies or specific synthetic pathways.

Quantitative Evidence Guide: Differentiating N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea from Structural Analogs and Procurement Alternatives


Electron-Deficient 4-Chloro-3-Nitrophenyl Core Confers Enhanced Electrophilicity Versus Unsubstituted or Mono-Substituted Phenyl Ureas

The presence of both para-chloro and meta-nitro substituents on the phenyl ring of this urea derivative creates a significantly more electron-deficient aromatic system compared to unsubstituted phenyl ureas. This electron-withdrawing effect alters reactivity in nucleophilic aromatic substitution reactions and modulates π-π stacking interactions in biological target binding. Class-level structure-activity relationship studies on acylarylureas and alkylarylureas have established that the 4-chloro-3-nitrophenyl substitution pattern is associated with measurable bacteriostatic activity, whereas unsubstituted phenyl analogs show no activity under identical conditions. [1] The target compound retains this validated pharmacophoric element.

Medicinal Chemistry SAR Analysis Reactivity Prediction

N,N-Diisopropyl Substitution Introduces Greater Steric Hindrance Than N-Methyl or N-Ethyl Urea Analogs, Altering Conformational Profile and Metabolic Stability

The N,N-diisopropyl substitution pattern on the urea nitrogen of the target compound introduces substantial steric bulk compared to commonly available N-methyl or N-ethyl urea analogs. This steric hindrance restricts rotational freedom around the urea C-N bond, influencing both the conformational ensemble available to the molecule and its susceptibility to enzymatic cleavage. Class-level evidence demonstrates that 1,3-diisopropylurea itself exhibits potent anticancer properties by inhibiting fatty acid synthesis, with biomimetic properties attributed to its specific steric and electronic configuration. The target compound combines this hindered urea motif with the electron-deficient aromatic ring, creating a unique structural hybrid.

Structural Biology Drug Design Metabolic Stability

Asymmetric Substitution Pattern Enables Regioselective Derivatization Not Possible with Symmetrical Ureas

The target compound features an asymmetric urea core: one nitrogen bears the 4-chloro-3-nitrophenyl group, while the other bears two isopropyl groups. This asymmetry provides a defined vector for regioselective derivatization in synthetic sequences—the aryl-bearing nitrogen serves as a fixed attachment point, while the diisopropyl-substituted nitrogen acts as a sterically protected, non-derivatizable terminus. This contrasts with symmetrical ureas (e.g., 1,3-diphenylurea or 1,3-dimethylurea), which present two chemically equivalent nitrogens and therefore lack inherent regiochemical control in subsequent reactions.

Synthetic Chemistry Building Block Medicinal Chemistry

Commercial Availability Profile: Purity Specifications and Analytical Support for Reproducible Research

The target compound is commercially supplied with defined purity specifications and analytical documentation that supports reproducible research outcomes. Supplier specifications include ≥98% purity, and comprehensive analytical characterization is available upon request, including LCMS or GCMS analysis, HPLC purity assessment, NMR spectroscopy (1H and 13C), FTIR, and elemental analysis. This level of analytical characterization enables researchers to verify compound identity and purity prior to use, which is essential for generating reliable and reproducible data in SAR studies, biological assays, or synthetic applications.

Procurement Quality Control Analytical Chemistry

Validated Research Application Scenarios for N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea Based on Quantitative Differentiation Evidence


Medicinal Chemistry: SAR Studies Exploiting the 4-Chloro-3-Nitrophenyl Pharmacophore

This compound serves as a scaffold for medicinal chemistry programs investigating structure-activity relationships where the 4-chloro-3-nitrophenyl moiety has been associated with biological activity. [1] Researchers can use this compound as a reference point or building block for generating analog series while maintaining the validated electron-deficient aryl pharmacophore. The N,N-diisopropyl group provides steric bulk that may be systematically varied to probe steric tolerance at target binding sites. This application is directly supported by class-level evidence that 4-chloro-3-nitrophenyl-containing ureas exhibit measurable bacteriostatic activity absent in unsubstituted phenyl analogs. [1]

Synthetic Methodology: Regioselective Urea Derivatization Using Asymmetric Scaffold

The asymmetric urea structure provides a defined chemical handle for regioselective transformations. The 4-chloro-3-nitrophenyl group can serve as a chromophoric tag enabling reaction monitoring by UV-Vis or HPLC, while the sterically hindered N,N-diisopropyl urea nitrogen remains inert under many reaction conditions. This makes the compound an ideal substrate for developing or optimizing synthetic methods requiring a single, defined reactive nitrogen center, without the regiochemical ambiguity inherent to symmetrical urea building blocks.

Biological Assay Development: Electron-Deficient Aryl Urea Probe

The electron-deficient 4-chloro-3-nitrophenyl chromophore provides distinct UV absorption properties that can be exploited for analytical detection and quantification in biological matrices. Researchers developing HPLC-based activity assays, metabolic stability protocols, or binding studies may utilize this compound as a probe where both the aryl group's spectroscopic handle and the urea's hydrogen-bonding capacity are desirable. The defined purity specifications (≥98%) and available analytical documentation support its use in quantitative assay development where compound identity and purity directly impact data quality.

Pharmaceutical Intermediate: Building Block for Complex Molecule Synthesis

As a urea derivative bearing both an electron-deficient aromatic ring and a hindered dialkylamine moiety, this compound functions as a versatile intermediate in multi-step organic synthesis. The chloro and nitro substituents offer orthogonal handles for further functionalization: the nitro group can be reduced to an amine for subsequent coupling reactions, while the chloro substituent can participate in transition metal-catalyzed cross-coupling reactions. The N,N-diisopropyl urea portion remains intact through many transformations, serving as a stable core motif in the construction of more complex molecular architectures.

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